molecular formula C12H12ClNO3 B6597313 ethyl 6-chloro-7-methoxy-1H-indole-2-carboxylate CAS No. 43142-66-1

ethyl 6-chloro-7-methoxy-1H-indole-2-carboxylate

Cat. No.: B6597313
CAS No.: 43142-66-1
M. Wt: 253.68 g/mol
InChI Key: WSJMEPQKCXSGBI-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-7-methoxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a chloro and methoxy substituent on the indole ring, making it a valuable molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-7-methoxy-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 6-chloro-7-methoxyindole, the carboxylation can be achieved using ethyl chloroformate in the presence of a base like triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-7-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The chloro substituent can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of 6-chloro-7-methoxyindole-2-carboxylic acid.

    Reduction: Formation of ethyl 7-methoxy-1H-indole-2-carboxylate.

    Substitution: Formation of ethyl 6-amino-7-methoxy-1H-indole-2-carboxylate.

Scientific Research Applications

Ethyl 6-chloro-7-methoxy-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its role in developing new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-7-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Ethyl 6-chloro-7-methoxy-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

    Ethyl 6-methoxy-1H-indole-2-carboxylate: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    Ethyl 6-chloro-1H-indole-2-carboxylate: Lacks the methoxy group, influencing its solubility and interaction with molecular targets.

    Ethyl 7-methoxy-1H-indole-2-carboxylate:

The unique combination of chloro and methoxy groups in this compound makes it distinct and valuable for specific research and industrial purposes.

Properties

IUPAC Name

ethyl 6-chloro-7-methoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c1-3-17-12(15)9-6-7-4-5-8(13)11(16-2)10(7)14-9/h4-6,14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJMEPQKCXSGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43142-66-1
Record name ethyl 6-chloro-7-methoxy-1H-indole-2-carboxylate
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